molecular formula C18H17N5O2 B1436608 N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine CAS No. 510738-21-3

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine

Cat. No.: B1436608
CAS No.: 510738-21-3
M. Wt: 335.4 g/mol
InChI Key: KJFCEDOEAVKEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine is a chemical compound with the CAS Number 510738-21-3 . It has a molecular formula of C18H17N5O2 and a molecular weight of 335.36 g/mol . This guanidine derivative features a dihydropyrimidinone core, a scaffold recognized in medicinal chemistry for its diverse biological potential . Research Applications and Value This product is intended for use as a pharmaceutical intermediate or a synthetic building block in research and development . Compounds based on the dihydropyrimidinone structure, such as this one, are of significant interest in synthetic organic and medicinal chemistry for constructing novel molecules for biological screening . Related dihydropyrimidine derivatives have been explored in scientific literature for various activities, such as antifilarial and antimicrobial properties , indicating the value of this core structure in drug discovery. The specific mechanism of action for this particular compound is not fully elucidated and is an active area of research. Handling and Compliance This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Precautions should be taken during handling; researchers are advised to wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection . For safe handling procedures, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-11-16(24)22-18(20-12)23-17(19)21-13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-11H,1H3,(H4,19,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFCEDOEAVKEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on current research findings.

  • Molecular Formula : C₁₃H₁₅N₅O₂
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 16018-52-3

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine derivatives with phenoxyphenyl guanidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound class has been evaluated in several studies. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study : In a study involving MCF-7 cells, this compound exhibited an IC50 value of 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.

The proposed mechanisms for the biological activity include:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial and cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing biological activity. For example:

  • Substituent Variations : Different phenoxy groups have been tested to optimize antimicrobial and anticancer effects.
  • Quantitative Structure–Activity Relationship (QSAR) studies provide insights into how molecular structure influences activity, guiding future synthesis efforts.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-phenoxyphenyl C₁₈H₁₈N₅O₂ 336.37 High lipophilicity; potential for hydrogen bonding
N-(4-Methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine 4-methoxyphenyl C₁₄H₁₆N₅O₂ 294.31 Enhanced electronic effects from methoxy group; used in polymer electrolytes
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine 3-trifluoromethylphenyl C₁₃H₁₂F₃N₅O 311.26 Increased hydrophobicity; potential metabolic stability due to CF₃ group
N-(2-Furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine 2-furylmethyl C₁₁H₁₃N₅O₂ 247.25 Reduced steric hindrance; labeled as irritant
CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine) 4-chlorophenoxyhexyl + pyridyl cyanoguanidine C₂₀H₂₃ClN₆O 398.89 Antitumor activity via inhibition of nicotinamide phosphoribosyl transferase

Crystallographic and Spectroscopic Data

  • Crystal Structure: Related guanidines (e.g., N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine) show deviations from planar geometry in the CN₃ group, with non-classical C–H···O hydrogen bonds influencing packing .
  • Spectroscopy: ¹H-NMR signals for the dihydropyrimidinone NH protons typically appear at δ ~10–12 ppm, while aromatic protons in phenoxyphenyl groups resonate at δ ~6.8–7.5 ppm .

Preparation Methods

Biginelli Reaction-Based Synthesis

  • The Biginelli reaction is a three-component condensation involving an aldehyde, a β-ketoester, and a guanidine or amidine derivative to form dihydropyrimidinone scaffolds.
  • Two variations relevant to guanidine-containing pyrimidines are:

    • Using pyrazole carboxamidine, β-ketoester, and aldehyde, followed by Boc protection, aminolysis, and acidic deprotection to yield the dihydropyrimidinone-guanidine structure. This method involves mild conditions but requires multiple steps and prolonged heating for dehydration.

    • Using triazone-protected guanidine, β-ketoester, and aldehyde in a Biginelli reaction, followed by acidic cleavage of the triazone protecting group. This method is shorter (two steps) and more general but requires harsh acidic conditions for deprotection, which may limit substrate scope.

  • These methods provide access to 2-imino-5-carboxy-3,4-dihydropyrimidines, which are structurally related to the target compound and can be modified to introduce the 4-phenoxyphenyl guanidine moiety.

Guanidine Coupling with Pyrimidinone Derivatives

  • Another approach involves preparing the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate first, then coupling it with a suitably functionalized guanidine derivative bearing the 4-phenoxyphenyl group.
  • This may involve nucleophilic substitution or condensation reactions between an amine-functionalized pyrimidinone and an activated guanidine species or its precursor.
  • The phenoxyphenyl group can be introduced via substitution on an aryl halide or phenol derivative prior to guanidine formation.

Detailed Preparation Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Notes
1 Synthesis of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate via Biginelli reaction Condensation of 4-methyl-3-oxobutanoate (β-ketoester), formaldehyde or substituted aldehyde, and urea or guanidine derivative Reaction temperature: 80–120°C; solvent: ethanol or acetic acid; time: several hours
2 Protection of guanidine group (optional) Boc protection to facilitate aminolysis and purification Protecting group facilitates selective reactions and improves yield
3 Introduction of 4-phenoxyphenyl guanidine moiety Coupling of the pyrimidinone intermediate with 4-phenoxyphenyl guanidine or its precursor May require activating agents (e.g., carbodiimides) or nucleophilic substitution
4 Deprotection and purification Acidic deprotection (e.g., TFA) followed by chromatographic purification Harsh conditions may be necessary; care to avoid decomposition

Research Findings and Comparative Analysis

  • The Biginelli reaction remains the cornerstone for constructing the dihydropyrimidinone core, with modifications to accommodate guanidine derivatives.
  • The choice between pyrazole carboxamidine and triazone-protected guanidine depends on substrate sensitivity and desired synthetic efficiency.
  • The phenoxyphenyl substituent is typically introduced via pre-functionalized guanidine derivatives or through post-synthetic modification of the guanidine moiety.
  • Yields and purity are influenced by reaction temperature, solvent choice, and protecting group strategy. Mild conditions favor sensitive functional groups but may require longer reaction times and additional steps.
  • Harsh acidic deprotection can limit the scope of substrates but simplifies the synthetic sequence.

Summary Table of Preparation Methods

Method Key Reagents Steps Advantages Limitations
Pyrazole Carboxamidine Biginelli Pyrazole carboxamidine, β-ketoester, aldehyde 4 steps (Biginelli, Boc protection, aminolysis, deprotection) Mild conditions, suitable for sensitive groups Longer synthesis, slow dehydration step
Triazone-Protected Guanidine Biginelli Triazone guanidine, β-ketoester, aldehyde 2 steps (Biginelli, acidic deprotection) Shorter synthesis, broad substrate scope Harsh deprotection conditions
Guanidine Coupling Preformed pyrimidinone, 4-phenoxyphenyl guanidine 2–3 steps Direct introduction of phenoxyphenyl group Requires activated coupling reagents, possible side reactions

Q & A

Q. What are the established synthetic routes for N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine, and what coupling agents are typically employed?

The synthesis of structurally analogous compounds often involves carbodiimide-based coupling agents (e.g., 1,1-carbonyldiimidazole) to activate carboxylic acid intermediates. For example, (4-phenoxyphenyl)acetic acid derivatives are coupled with amine-containing pyrimidine scaffolds under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like dichloromethane or DMF. Purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. For macromolecular applications, SHELXPRO interfaces with other crystallography pipelines. Validation metrics (R-factor, data-to-parameter ratio) should be reported to ensure structural accuracy .

Q. What safety precautions are necessary when handling guanidine derivatives in laboratory settings?

Guanidine derivatives may exhibit acute toxicity via oral, dermal, or inhalation routes (Category 4 GHS classification). Lab handling requires PPE (gloves, goggles), fume hoods, and emergency protocols (e.g., immediate medical consultation upon exposure). Safety data sheets (SDS) for structurally similar compounds recommend avoiding dust formation and using closed systems during synthesis .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the pyrimidine and guanidine moieties influence the compound’s supramolecular assembly?

The 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl group can engage in quadruple hydrogen-bonding motifs (e.g., DADA patterns), as observed in ureido-pyrimidinone (UPy) systems. These interactions drive self-assembly in polymer electrolytes and may enhance material stability. Computational modeling (DFT, MD simulations) can quantify binding energies and predict aggregation behavior .

Q. What experimental strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Discrepancies often arise from assay-specific conditions (e.g., buffer pH, co-solvents) or off-target effects. To validate results:

  • Perform dose-response curves in parallel assays (e.g., cholinesterase inhibition vs. cell viability).
  • Use orthogonal methods (e.g., SPR for binding kinetics, LC-MS for metabolite analysis).
  • Cross-reference with in silico docking (e.g., AutoDock Vina) to confirm binding poses .

Q. How can substituent modifications on the phenoxyphenyl group modulate the compound’s pharmacokinetic properties?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., fluoro, nitro) on the phenyl ring enhance metabolic stability by reducing CYP450-mediated oxidation. Conversely, methoxy groups improve solubility but may shorten half-life. Pharmacokinetic profiling should include LogP measurements, plasma protein binding assays, and hepatic microsome stability tests .

Methodological Recommendations

  • Crystallography: Validate SHELX-refined structures with PLATON/CHECKCIF to detect missed symmetry or disorder .
  • SAR Optimization: Combine synthetic chemistry with high-throughput screening (HTS) to iteratively refine substituent effects .
  • Data Reproducibility: Document reaction conditions (e.g., temperature, stirring rate) in detail to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine
Reactant of Route 2
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-(4-phenoxyphenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.